molecular formula C8H11BrClNS B1286310 2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride CAS No. 1177333-57-1

2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride

Cat. No. B1286310
CAS RN: 1177333-57-1
M. Wt: 268.6 g/mol
InChI Key: QJESLRCKEIFTOL-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various brominated thienyl compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated thienyl derivatives. These compounds are of interest due to their potential applications in drug discovery and material sciences .

Synthesis Analysis

The synthesis of brominated thienyl compounds involves regioselective bromination, as described in the synthesis of 4-bromothieno[2,3-b]pyridine with high selectivity and yield . Another approach includes the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate to produce various thieno[2,3-b]pyridine derivatives . Additionally, the synthesis of 2-(2'-Thienyl)pyrrolo[1,2-a]pyridine through the reaction of brominated acyl thiophene with picoline provides a method for creating pyrrolidine derivatives, which could be related to the synthesis of "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" .

Molecular Structure Analysis

The molecular structure of brominated thienyl compounds has been characterized using X-ray diffraction, revealing intermolecular and intramolecular interactions such as hydrogen bonds and π-π interactions . The planarity of the thieno[2,3-b]pyridine moiety and the dihedral angles between different planes in the molecule are also reported, which are crucial for understanding the electronic properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated thienyl compounds are versatile intermediates for further chemical transformations. For instance, the 4-bromothieno[2,3-b]pyridine serves as a building block for cross-coupling reactions . The halogenated thienopyridines can undergo various reactions, including Suzuki and Buchwald amination reactions, to afford substituted analogs . These reactions are essential for the functionalization of the thienyl ring and could be applicable to the synthesis of "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienyl compounds are influenced by their molecular structure. The crystalline nature and the presence of substituents affect the melting points, solubility, and stability of these compounds . The luminescent properties of some brominated thienyl compounds have been investigated, showing emission peaks under UV irradiation, which could suggest potential applications in optoelectronic devices . The reactivity of these compounds towards nucleophiles and electrophiles, as well as their behavior under various reaction conditions, are important for their application in synthesis .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" and its derivatives have been studied for their potential in synthesizing novel compounds with significant biological activities. The derivatives of this compound have shown a range of applications from antimicrobial to antitumor activities.

  • Microbiological Activity : Research involving the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has shown that some of these derivatives exhibit significant bacteriostatic and antituberculosis activity. The modification of the compound structure led to the creation of derivatives with notable biological activities, indicating its potential in developing antimicrobial agents (Miszke et al., 2008).

  • Antibacterial Activity : Another study focused on the synthesis of new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, revealing that some synthesized compounds demonstrated antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests the utility of such derivatives in antibacterial drug development (Bogdanowicz et al., 2013).

  • Antitumor Activity : A novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors were synthesized for purine biosynthesis inhibition with selectivity towards high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. These compounds showed potent in vitro and in vivo antitumor activity, demonstrating the potential for cancer therapy applications (Wang et al., 2010).

  • Synthesis of Heterocycles : The compound and its analogs have been utilized in the synthesis of various heterocycles, including thieno[2,3-b]pyridines and pyridothienopyrimidines, showing its versatility in creating complex organic molecules for further pharmacological studies (Bakhite et al., 2002).

  • Cardiovascular Applications : Stereoisomers of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine were studied for their cardiovascular L-type calcium channel blocking activity. The study highlighted the importance of stereochemistry in the biological activity of these compounds, indicating potential applications in cardiovascular disease treatment (Carosati et al., 2009).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c9-6-4-8(11-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJESLRCKEIFTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CS2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride

CAS RN

1177333-57-1
Record name 2-(4-bromothiophen-2-yl)pyrrolidine hydrochloride
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